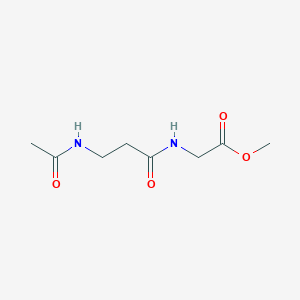

Methyl 2-(3-acetamidopropanamido)acetate

Beschreibung

Methyl 2-(3-acetamidopropanamido)acetate is an organic compound featuring a methyl ester backbone with dual amide functional groups. Its structure includes:

- A methyl ester group (–COOCH₃) at the terminal position.

- A propanamide linkage (–NH–CO–CH₂–CH₂–) connected to an acetamido group (–NH–CO–CH₃).

This compound is of interest in medicinal chemistry and materials science due to its hybrid amide-ester structure, which may influence solubility, stability, and biological activity.

Eigenschaften

IUPAC Name |

methyl 2-(3-acetamidopropanoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-6(11)9-4-3-7(12)10-5-8(13)14-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASHJKKSJZPXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156429-67-2 | |

| Record name | methyl 2-(3-acetamidopropanamido)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-acetamidopropanamido)acetate typically involves the reaction of methyl acetoacetate with 3-acetamidopropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(3-acetamidopropanamido)acetate can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by utilizing microwave radiation to heat the reaction mixture uniformly. Parameters such as microwave power, concentration of catalyst, and reaction time are carefully controlled to achieve optimal conversion rates .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-acetamidopropanamido)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester group using reagents like lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Hydrolysis: Produces 3-acetamidopropanoic acid and methanol.

Reduction: Yields 3-acetamidopropanol.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-acetamidopropanamido)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-acetamidopropanamido)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

a) Methyl 2-[3-aminopropanoyl(methyl)amino]acetate hydrochloride (CID 60964151)

- Molecular Formula : C₇H₁₄N₂O₃ (vs. C₈H₁₄N₂O₄ for the target compound).

- Key Differences :

- The hydrochloride derivative features a methylated amine (–N(CH₃)–) and a primary amine (–NH₂), whereas the target compound replaces the primary amine with an acetamido group (–NH–CO–CH₃).

- The hydrochloride salt enhances water solubility but reduces stability under basic conditions compared to the neutral acetamido derivative .

b) Acetamide (CAS 60-35-5)

- Molecular Formula: C₂H₅NO.

c) Methyl Glycinate Derivatives

- Example: Methyl 2-acetamidoacetate.

Physicochemical Properties (Hypothetical Analysis)

| Property | Methyl 2-(3-acetamidopropanamido)acetate | CID 60964151 | Acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~218.21 (calculated) | 198.20 | 59.07 |

| Solubility in Water | Moderate (amide/ester balance) | High (ionic form) | High |

| LogP (Lipophilicity) | ~0.5 (estimated) | -1.2 (reported) | -0.91 |

| Stability | Stable under neutral conditions | Hydrolyzes in base | Stable |

Notes:

Biologische Aktivität

Methyl 2-(3-acetamidopropanamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 233.26 g/mol

- IUPAC Name : Methyl 2-(3-acetamidopropanamido)acetate

The compound features an acetamidopropanamido moiety that may contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Biological Activity Overview

Methyl 2-(3-acetamidopropanamido)acetate has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits inhibitory effects on certain cancer cell lines. The mechanism may involve modulation of mitotic spindle formation, which is crucial for cell division.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer cell survival and proliferation.

The proposed mechanism of action for Methyl 2-(3-acetamidopropanamido)acetate includes:

- Binding to Enzymes : The compound may interact with specific enzymes involved in cancer cell metabolism, potentially leading to decreased proliferation.

- Modulation of Signaling Pathways : It may influence signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the effects of Methyl 2-(3-acetamidopropanamido)acetate on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15 Inhibition of mitotic spindle HeLa (Cervical) 20 Induction of apoptosis MCF-7 (Breast) 25 Modulation of estrogen receptors -

Animal Models :

- In vivo studies using murine models demonstrated that treatment with Methyl 2-(3-acetamidopropanamido)acetate resulted in reduced tumor size compared to control groups, supporting its anticancer potential.

Pharmacological Profile

The pharmacological profile of Methyl 2-(3-acetamidopropanamido)acetate includes:

- Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Analgesic Effects : Preliminary assessments indicate potential analgesic properties, warranting further exploration in pain management contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.